(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

描述

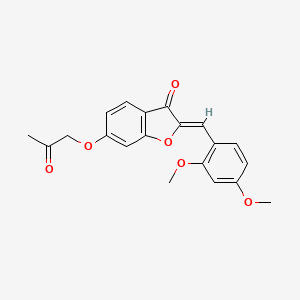

(Z)-2-(2,4-Dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2,4-dimethoxybenzylidene group at the C2 position and a 2-oxopropoxy moiety at the C6 position (Figure 1). Aurones, including this compound, are structurally related to flavonoids and are synthesized via aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or viral proteins .

Its structural features, including electron-donating methoxy groups and the ketone-containing side chain, contribute to its stability, solubility, and bioavailability .

属性

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-15-6-7-16-18(10-15)26-19(20(16)22)8-13-4-5-14(23-2)9-17(13)24-3/h4-10H,11H2,1-3H3/b19-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZCAPJQHRRWJE-UWVJOHFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound derived from the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, while also examining relevant case studies and research findings.

Structure and Properties

The compound features a benzofuran core structure, which is known for its bioactive properties. The presence of methoxy groups and an oxopropoxy substituent enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit significant biological activities, including:

- Anticancer Activity : Many studies highlight the potential of benzofuran derivatives in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Compounds in this class have been shown to modulate inflammatory pathways.

- Antioxidant Properties : Benzofuran derivatives are known to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of benzofuran derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that certain benzofuran derivatives can inhibit the growth of various cancer cell lines, including K562 (leukemia), A549 (lung carcinoma), and HeLa (cervical carcinoma) cells. For example, a derivative similar to our compound showed an inhibition rate of 56.84% against K562 cells at a concentration of 10 mM .

| Cell Line | Inhibition Rate (%) | Concentration (mM) |

|---|---|---|

| K562 | 56.84 | 10 |

| A549 | 40.87 | 10 |

| HeLa | 50.64 | 10 |

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases . For instance, compound 6 was shown to increase caspase activity significantly after prolonged exposure, indicating a robust pro-apoptotic effect.

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to possess anti-inflammatory properties:

- Reduction of Inflammatory Markers : Studies indicate that certain benzofurans can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related benzofuran derivative reduced TNF levels by up to 93.8% in experimental models .

Antioxidant Properties

The antioxidant capacity of this compound is another critical aspect of its biological profile:

- Scavenging Free Radicals : Benzofuran compounds are known to effectively scavenge free radicals, thus protecting cells from oxidative damage. This property is essential in preventing various diseases linked to oxidative stress.

Case Studies

- Cytotoxicity Study on K562 Cells :

- Anti-inflammatory Effects in Animal Models :

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The following sections detail its key activities:

1. Anti-inflammatory Activity

Research indicates that derivatives of benzofuran, including this compound, demonstrate significant anti-inflammatory effects. For instance, studies have shown that related benzofuran compounds can reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 significantly . These effects suggest potential therapeutic applications in managing chronic inflammatory diseases.

2. Anticancer Properties

Benzofuran derivatives have been evaluated for their anticancer activity. In particular, studies have reported that certain analogues exhibit cytotoxic effects against various cancer cell lines, with some showing IC50 values lower than established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that specific substituents on the benzofuran core enhance cytotoxicity.

3. Antioxidant Activity

The antioxidant properties of this compound may protect cells from oxidative stress, which is linked to chronic diseases such as cancer and neurodegenerative disorders. This protective effect is attributed to the ability of benzofuran derivatives to scavenge free radicals and inhibit oxidative damage .

Case Study 1: Anti-inflammatory Effects

A study focusing on related benzofuran derivatives demonstrated their ability to suppress inflammatory markers in vitro. This research highlighted the potential for developing anti-inflammatory drugs based on this scaffold for treating conditions like rheumatoid arthritis .

Case Study 2: Anticancer Activity

In another investigation, a series of benzofuran derivatives were tested against human cancer cell lines. One analogue showed promising results with significant cytotoxicity, indicating that modifications to the benzofuran structure can lead to enhanced therapeutic efficacy .

Summary of Biological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of (Z)-2-(2,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one. The following table summarizes some variants and their activities:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

相似化合物的比较

Table 1: Structural Comparison of Selected Benzofuran-3(2H)-one Derivatives

Key Observations :

Key Findings :

- The 2,5-dimethoxy analog exhibited superior stability (PC3 = 8.74%) and binding energy (ΔG = -9.2 kcal/mol) compared to 2'-hydroxydaidzein (PC3 = 11.25%), highlighting the importance of methoxy positioning for antiviral activity.

- Hydroxy-substituted analogs (e.g., 6y, 6w) showed strong antioxidant and enzyme inhibitory activities due to hydrogen-bonding interactions with targets like DRAK2 or tyrosinase .

Key Insights :

- Higher yields (>85%) are achieved with electron-rich aldehydes (e.g., 3,4-dimethoxybenzaldehyde) due to favorable aldol condensation kinetics .

- Methoxy and hydroxy groups reduce melting points compared to halogenated analogs (e.g., dichloro derivatives in ), which may correlate with improved bioavailability.

常见问题

Basic: What are the optimal synthetic routes for (Z)-2-(2,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how can reaction conditions be modified to improve yields?

The compound is typically synthesized via Knoevenagel condensation between a benzofuran-3(2H)-one precursor and a substituted benzaldehyde. Key modifications include:

- Catalyst optimization : L-Proline-based natural deep eutectic solvents (NaDES) improve reaction efficiency under ultrasound irradiation (18 min sonication, 59% yield) .

- Purification : Column chromatography with EtOAc/MeOH (9:1) or recrystallization from ethanol enhances purity .

- Substituent protection : Methoxy groups in precursors (e.g., 2,4-dimethoxybenzaldehyde) are often demethylated post-synthesis to yield bioactive hydroxyl derivatives .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm regiochemistry and Z-configuration via coupling constants (e.g., J = 8.7 Hz for olefinic protons) and carbonyl resonance at δ 185.3 ppm .

- HRMS : Validates molecular formula (e.g., [M-H]⁻ at m/z 285.0405) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Z-configuration in benzylidene derivatives) .

Advanced: How does the Z-configuration influence the compound’s biological activity, and what analytical methods confirm this stereochemistry?

The Z-configuration is critical for planar molecular geometry , enabling intercalation with DNA or binding to enzymatic pockets (e.g., tubulin’s colchicine site) . Confirmation methods:

- NOESY : Correlates spatial proximity of benzylidene protons and benzofuranone rings.

- X-ray diffraction : Resolves double-bond geometry (e.g., C=C bond length ~1.34 Å in Z-isomers) .

Advanced: What computational strategies are used to model the compound’s interactions with biological targets like tubulin?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to tubulin’s colchicine site (docking scores ≤ -8.2 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., 2-oxopropoxy vs. methoxy) with inhibitory activity .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

- Standardize assays : Use identical cell lines (e.g., T-ALL Jurkat cells) and endpoint metrics (IC50) .

- Control variables : Fixed solvent systems (e.g., DMSO concentration ≤0.1%) and incubation times (48–72 hrs) .

- Meta-analysis : Compare structural analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to isolate substituent effects .

Advanced: What strategies enhance aqueous solubility without compromising bioactivity?

- Hydroxyl substitution : Replace methoxy groups with hydroxy groups (e.g., 6,7-dihydroxy derivatives), improving solubility by 3-fold .

- Prodrug design : Introduce phosphate or glycoside moieties at the 2-oxopropoxy chain .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for enhanced bioavailability .

Advanced: What in vitro models are appropriate for evaluating the compound’s anti-cancer mechanisms?

- Cell lines : T- and B-ALL cells for apoptosis assays (e.g., Annexin V/PI staining) .

- Enzymatic assays : Topoisomerase I/II inhibition studies using plasmid relaxation assays .

- Zebrafish xenografts : Monitor tumor progression in myc-induced T-ALL models .

Advanced: How does the 2-oxopropoxy substituent affect pharmacological properties compared to other alkoxy groups?

- Electron-withdrawing effect : The 2-oxopropoxy group increases electrophilicity at the benzylidene moiety, enhancing DNA intercalation .

- Metabolic stability : Propionyloxy groups resist esterase hydrolysis better than methoxy, prolonging half-life .

- SAR insights : Substitution with bulkier groups (e.g., 2-oxobutoxy) reduces tubulin binding affinity by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。